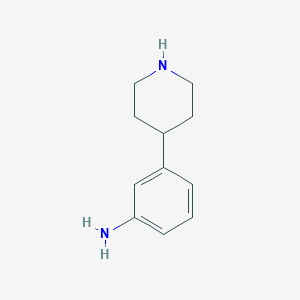

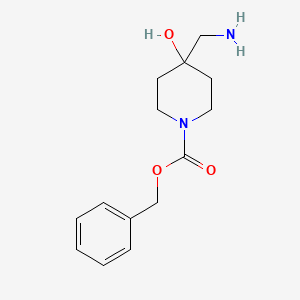

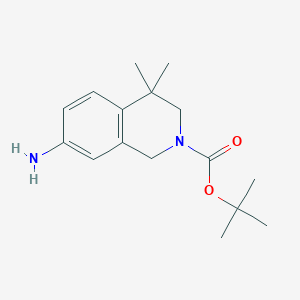

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Overview

Description

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related piperidine derivatives and their synthesis, which can provide insights into the synthesis and properties of similar compounds. Piperidine derivatives are of significant interest due to their potential pharmacological activities, including their use as CCR2 antagonists, serotonin and norepinephrine reuptake inhibitors, and adrenergic antagonists .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, including key steps such as iodolactamization, amidation, substitution, and amination. For instance, the enantioselective synthesis of a piperidine-based CCR2 antagonist intermediate involves an iodolactamization as a key step . Similarly, the synthesis of 4-benzylpiperidine carboxamides as dual reuptake inhibitors involves amidation and substitution steps . These methods highlight the complexity and precision required in synthesizing such compounds, which would likely be similar for the synthesis of Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structures of piperidine derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as computational methods like density functional theory (DFT) . These techniques help in understanding the molecular geometry, electronic structure, and potential tautomerism or isomerism in the compounds. The presence of substituents on the piperidine ring can significantly influence the molecular structure and, consequently, the chemical and biological properties of the compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including aminomethylation, azo-coupling, and ring-opening reactions . The reactivity of these compounds can be influenced by the substituents present on the piperidine ring, as seen in the selective aminomethylation at the 2 position of the β-pyridinol ring in the presence of a benzyl group . The ability to undergo such reactions allows for the further functionalization of the piperidine core, which is essential for the development of new pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carboxylate, hydroxyl, and amino groups can affect the compound's hydrogen bonding capability, polarity, and overall reactivity. These properties are crucial for the compound's behavior in biological systems and its potential as a drug candidate. The spectroscopic characterization and computational optimization of these compounds provide valuable information about their physical and chemical properties .

Scientific Research Applications

Nootropic Activity

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate has been studied for its potential nootropic effects. Research involving the synthesis of various derivatives of this compound, such as carboxamides, revealed their potential in enhancing cognitive functions. The compound's derivatives were tested for nootropic activity, indicating its relevance in cognitive enhancement research (Valenta et al., 1994).

Synthesis and Selectivity

The compound has been a focus in the synthesis of trans-4-amino-3-hydroxypiperidines through regio- and stereoselective amination processes. This synthesis approach emphasizes the compound’s utility in creating specific stereochemical configurations, crucial in drug development and organic chemistry (Veselov et al., 2009).

Pharmaceutical Intermediate Synthesis

The compound's derivatives have been used in the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This process involves a series of reactions including the use of L-selectride and Mitsunobu reaction, indicating its role as an intermediate in complex pharmaceutical syntheses (Boev et al., 2015).

Antihypertensive Activity Research

Research into the synthesis of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives has been conducted for their application in antihypertensive drug development. The study outlines the general methods for preparing these derivatives and their subsequent evaluation for antihypertensive activity (Takai et al., 1985).

Enzymatic Synthesis and Resolution

The compound has been used in chemoenzymatic synthesis processes to create optically pure trans-3-amino-4-hydroxypiperidines. This process involves regioselective epoxide ring-opening and enzymatic resolution, highlighting its application in creating enantiopure substances for pharmaceutical applications (Villar-Barro et al., 2015).

Magnetic Resonance Imaging Applications

Derivatives of this compound have been synthesized for potential applications in biomedical studies using magnetic resonance imaging (MRI). This includes the synthesis of spin-labeled amides showing antioxidant potential, indicating its relevance in advanced biomedical imaging techniques (Yushkova et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c15-11-14(18)6-8-16(9-7-14)13(17)19-10-12-4-2-1-3-5-12/h1-5,18H,6-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIUVSBTWBNGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)